molecular formula C12H15FO B065341 3,3-Dimethyl-4'-fluorobutyrophenone CAS No. 180305-22-0

3,3-Dimethyl-4'-fluorobutyrophenone

Cat. No.: B065341
CAS No.: 180305-22-0
M. Wt: 194.24 g/mol
InChI Key: WTIVJNOMENQSHG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3,3-dimethylbutan-1-one is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-one typically involves the reaction of 4-fluorobenzaldehyde with a suitable ketone precursor under controlled conditions. One common method includes the use of a Grignard reagent, where 4-fluorobenzaldehyde reacts with a Grignard reagent derived from 3,3-dimethylbutan-1-one. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent moisture interference .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and advanced purification techniques such as distillation or recrystallization are often employed to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in metabolic pathways, thereby altering cellular processes .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-one
  • 1-(4-Bromophenyl)-3,3-dimethylbutan-1-one
  • 1-(4-Methylphenyl)-3,3-dimethylbutan-1-one

Comparison: 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and methyl analogs. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .

Properties

IUPAC Name

1-(4-fluorophenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIVJNOMENQSHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642389
Record name 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180305-22-0
Record name 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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